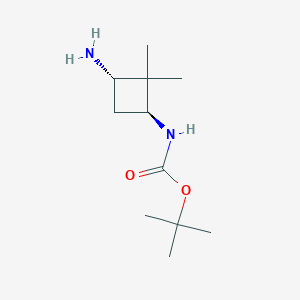

trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Übersicht

Beschreibung

trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine: is a cyclobutylamine derivative with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine typically involves the cyclization of appropriate precursors followed by the introduction of the Boc protecting group. One common method involves the reaction of a suitable cyclobutane derivative with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: The compound can participate in substitution reactions where the Boc group can be replaced by other functional groups. This is often achieved using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and other reagents.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

- The compound serves as a critical intermediate in organic synthesis, particularly for nitrogen-containing compounds such as peptides, alkaloids, and heterocycles. The Boc (tert-butyloxycarbonyl) protecting group allows for selective manipulation during chemical reactions, facilitating the synthesis of complex molecular architectures.

Multi-Step Synthesis Techniques

- Synthesizing trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine typically involves multi-step organic synthesis methodologies. Each step must be carefully controlled to ensure high yields and purity. This compound's synthesis can be optimized to produce derivatives with varying functionalities.

Medicinal Chemistry

Potential Therapeutic Applications

- The unique cyclobutane structure combined with the amino functionality positions this compound as a candidate for drug development. Its ability to interact with biological targets could lead to the discovery of novel therapeutic agents aimed at treating various diseases.

Biological Activity Exploration

- While specific biological activity data is limited, compounds with similar structural motifs are often investigated for their pharmaceutical potential. Researchers are exploring its efficacy against specific diseases and its role in modulating biological processes.

Material Science

Designing New Materials

- Beyond its applications in organic synthesis and medicinal chemistry, this compound may also find utility in material science. The controlled reactivity afforded by the Boc protecting group can be harnessed to develop materials with tailored properties.

While specific case studies focusing solely on this compound are scarce, ongoing research into structurally related compounds suggests promising avenues for exploration:

- Drug Development: Investigations into amino-substituted compounds have often led to the identification of new drugs targeting various biological pathways.

- Material Innovation: Research into the use of protected amines in polymer science indicates potential applications in creating novel materials with enhanced properties.

Wirkmechanismus

The mechanism of action of trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and other proteins. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

trans-3-(Boc-amino)cyclobutanemethanol: A similar compound with a hydroxyl group instead of a dimethyl group.

trans-3-(Boc-amino)cyclobutane: A simpler analog without the dimethyl substitution.

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine: The cis isomer of the compound.

Uniqueness: trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine is unique due to its trans configuration and the presence of the dimethyl substitution on the cyclobutane ring

Biologische Aktivität

Trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine is a bicyclic compound notable for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₂₂N₂O

- Molecular Weight : 214.31 g/mol

- CAS Number : 1392803-55-2

- Purity : ≥95% .

The compound features a tert-butoxycarbonyl (Boc) group that enhances its stability and solubility, making it an attractive candidate for various biological applications.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antifungal and Antibacterial Properties : Compounds in this class have shown efficacy against various pathogens .

- Cytotoxic Effects : Some derivatives have been observed to induce apoptosis in cancer cells .

The specific mechanisms by which this compound exerts its effects are still under investigation but may involve modulation of enzyme activity or interaction with cellular receptors.

1. Structure-Activity Relationship (SAR)

A comparative analysis of this compound with structurally similar compounds has revealed significant insights into its biological activity. For instance, variations in the Boc group or the cyclobutane structure can lead to differing levels of cytotoxicity and selectivity against specific targets .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bicyclic structure with Boc protection | Potential cytotoxicity |

| Cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine | Similar bicyclic structure | Antifungal properties observed |

| 1-Amino-2,2-dimethylcyclobutane | Variation in amino group positioning | Reduced antibacterial activity |

2. In Vivo Studies

Recent studies have demonstrated the compound's potential in reducing intraocular pressure when applied topically, suggesting a role in ophthalmic therapies . This effect is attributed to its selective inhibition of Na,K-ATPase isoforms, particularly α₂β₃ heterodimers, which are crucial in regulating ion homeostasis in ocular tissues.

3. Synthetic Accessibility and Versatility

The synthesis of this compound is relatively straightforward, allowing for modifications that enhance biological activity. Methods include:

Eigenschaften

IUPAC Name |

tert-butyl N-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCOQMMIAHCCFN-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@@H]1NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.